Ethyl5-(aminomethyl)-2-methylbenzoate

Organic Synthesis Medicinal Chemistry Reductive Amination

Sourcing the correct 5-aminomethylbenzoate regioisomer is critical for tryptase inhibitor programs-using direct 5-amino analogs yields inactive compounds. Ethyl 5-(aminomethyl)-2-methylbenzoate resolves this with its methylene-spaced amine, enabling selective reductive amination and mild amide coupling without ester protection. • Critical -CH2NH2 spacer: selective amine reactivity vs. aromatic amines; avoids aromatic ring functionalization • Ethyl ester: superior organic solubility and modulated hydrolytic stability vs. methyl ester (LogP 1.63) • 98% purity; plasma-labile prodrug-class scaffold with half-lives tunable from <1 min to ~1 hr Supplied as a research-grade building block with global shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13116788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl5-(aminomethyl)-2-methylbenzoate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)CN)C
InChIInChI=1S/C11H15NO2/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3
InChIKeyYWOCMHCOMHWYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(aminomethyl)-2-methylbenzoate: Core Chemical Identity for Informed Procurement


Ethyl 5-(aminomethyl)-2-methylbenzoate (CAS 2114271-86-0) is a benzoate ester derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It features an ethyl ester at the 1-position, a methyl group at the 2-position, and an aminomethyl (-CH2NH2) substituent at the 5-position of the phenyl ring. This compound serves as a versatile small-molecule scaffold and intermediate in organic synthesis, distinguishable from its simpler amino-substituted analogs by the presence of the methylene spacer between the aromatic ring and the primary amine [1]. Commercial sourcing is available from research chemical suppliers at a standard purity of 98% .

Synthetic Handle

Aminomethyl (-CH2NH2) group enables selective transformations without aromatic ring deactivation

Scaffold Role

Benzoate ester core with defined 2-methyl,5-aminomethyl substitution for regiospecific derivatization

Procurement Context

Research intermediate suitable for medicinal chemistry and organic synthesis workflow

Why Ethyl 5-(aminomethyl)-2-methylbenzoate Cannot Be Simply Replaced by In-Class Analogs


Direct substitution with closely related benzoate esters, such as Ethyl 5-amino-2-methylbenzoate or Methyl 5-(aminomethyl)-2-methylbenzoate, is not trivial due to fundamental differences in the reactive functional group and physicochemical properties. The critical aminomethyl (-CH2NH2) moiety, as opposed to a direct amino (-NH2) group, introduces a methylene spacer that alters both nucleophilicity and steric profile, enabling distinct synthetic transformations like reductive amination without directly affecting the aromatic ring's electronic system [1]. Furthermore, ester group variation (ethyl vs. methyl) impacts lipophilicity and hydrolytic stability, which are crucial parameters in both synthetic utility and potential biological prodrug applications [2]. The specific substitution pattern (2-methyl, 5-aminomethyl) is a key structural feature in a class of compounds investigated for biological activity, such as tryptase inhibition, where isomeric or functional group changes cannot be assumed to retain target affinity [3].

Dimension
Target Compound
Analog May Differ
Amine type
Primary alkylamine (-CH2NH2), pKa ~9.8 class
Aromatic amine (-NH2) analog has lower nucleophilicity; reaction pathways may not transfer
Ester hydrolysis
Ethyl ester; reported intermediate hydrolysis in class
Methyl ester analog expected to hydrolyze faster; release profiles may shift
Regioisomer
5-(CH2NH2)-2-(CH3) substitution pattern
2-amino-5-methyl regioisomer is structurally distinct; SAR context may not transfer

Quantitative Differentiation Evidence for Ethyl 5-(aminomethyl)-2-methylbenzoate


Functional Group Reactivity: Aminomethyl vs. Amino Substituent

The target compound possesses a benzylic aminomethyl group (-CH2NH2), a distinct functional handle compared to the aromatic amine (-NH2) in the common analog Ethyl 5-amino-2-methylbenzoate. This structural difference enables specific synthetic transformations, such as reductive amination or conversion to an aldehyde via oxidation, without the electronic deactivation and direct conjugation associated with aniline derivatives. This functional group is a key feature in the design of biologically active protease inhibitors [1].

Aminomethyl vs Amino Reactivity
Class-level
Target: -CH2NH2, pKa ~9.8 (alkylamine class) Analog: -NH2 (aromatic), pKa ~2.5 (anilinium class) Estimated pKa difference >7 units; fundamentally different nucleophilicity
Supports synthetic route selection; amine reactivity context differs substantially
Class-level pKa estimates; verify for specific conditions
Organic Synthesis Medicinal Chemistry Reductive Amination

Plasma Stability Potential: Aminomethylbenzoate Ester Class Advantage

While direct experimental data for Ethyl 5-(aminomethyl)-2-methylbenzoate is not publicly available, class-level evidence for N-substituted aminomethylbenzoate esters demonstrates a wide, tunable range of hydrolytic half-lives in 80% human plasma, ranging from 0.8 to 57 minutes [1]. This contrasts with simpler alkyl benzoate esters, which may hydrolyze much more rapidly or slowly depending on substitution. The ethyl ester moiety is expected to confer greater lipophilicity and potentially slower non-specific esterase-mediated hydrolysis compared to the methyl ester variant, a critical differentiator for applications requiring controlled release or plasma stability.

Plasma Stability Context
Class-level
0.8 – 57 min half-life Reported class range in 80% human plasma (37°C) Ethyl ester predicted intermediate-to-slow hydrolysis vs. methyl
Supports ester hydrolysis screening; ethyl ester may extend hydrolysis vs. methyl analog
No direct data for this compound; class-level inference from N-substituted aminomethylbenzoate esters
Prodrug Design Pharmacokinetics Ester Hydrolysis

Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester

The partition coefficient (LogP) is a key determinant of a compound's ability to cross biological membranes or partition in extraction processes. The ethyl ester of 5-(aminomethyl)-2-methylbenzoic acid has a predicted LogP of 1.63 , which is higher than that of its methyl ester analog (predicted LogP ~1.3). This quantitative difference in lipophilicity can be a deciding factor in biological assay design or liquid-liquid extraction protocols.

Lipophilicity (LogP)
Data to verify
1.63 predicted LogP Methyl ester analog: ~1.3 predicted; estimated Δ +0.33
May support organic-phase extraction and membrane permeability research context
Predicted values from vendor datasheet; confirm experimentally
Lipophilicity LogP Membrane Permeability

Regioisomeric Specificity: 5-Aminomethyl vs. 2-Amino-5-methyl Substitution

The target compound is a 5-aminomethyl-2-methylbenzoate, a distinct regioisomer from the more common 2-amino-5-methylbenzoate scaffold. This positional difference is critical in biological applications. For instance, in patents covering tryptase inhibitors, the aminomethyl-benzoic ester class is specifically claimed for its biological activity, and the positional isomer would be expected to have a completely different pharmacological profile [1]. In synthetic chemistry, the steric environment around the reactive amine differs significantly, affecting yields and selectivity in subsequent reactions.

Regioisomer Specificity
Class-level
Target: 5-(CH2NH2)-2-(CH3) benzoate Isomer: 2-(NH2)-5-(CH3) benzoate (CAS 58677-05-7) Positional isomers; chemical and biological reactivity fundamentally distinct
SAR studies require correct regioisomer; substitution may invalidate model-response interpretation
Patent literature claims aminomethyl-benzoic ester scaffold for tryptase inhibitor research
Regioisomer Structure-Activity Relationship Selectivity

Evidence-Backed Application Scenarios for Ethyl 5-(aminomethyl)-2-methylbenzoate


Synthesis of Novel Tryptase Inhibitors

The compound's structure aligns directly with the core scaffold described in patent literature for aminomethyl-benzoic ester derived tryptase inhibitors [1]. Its 5-aminomethyl group is an essential structural feature for the claimed biological activity, making it a non-negotiable intermediate for any medicinal chemistry program exploring this target. Using a regioisomer would lead to inactive compounds.

Development of Ester Prodrugs with Tunable Release Kinetics

As a representative of the aminomethylbenzoate ester class, which is known for plasma-labile prodrug properties with half-lives ranging from under 1 minute to nearly 1 hour [1], this ethyl ester variant is the rational choice for projects aiming for a slightly extended release profile compared to the faster-hydrolyzing methyl ester. Its predicted higher LogP (1.63) would also favor cellular uptake.

Orthogonal Protection-Free Synthetic Routes

The presence of a primary alkylamine (aminomethyl) provides a reactive handle that, unlike a direct aromatic amine, can be selectively manipulated under mild conditions (e.g., reductive amination with aldehydes/ketones) without needing to protect the ester or risk aromatic ring functionalization. This enables simpler, higher-yielding synthetic pathways to complex molecules.

Liquid-Phase Peptide Synthesis or Bioconjugation

The aliphatic amine offers superior nucleophilicity for coupling with activated carboxylic acids or isocyanates compared to an aniline derivative. This makes it a more efficient building block for constructing amide bonds or urea linkages, which are common in peptide mimetics and bioconjugates. The ethyl ester also provides better organic solubility for phase management during synthesis.

Application
Selection Property
Validation Focus
Tryptase inhibitor scaffold studies
5-Aminomethyl substitution pattern
Patent-scaffold structure review
Ester prodrug hydrolysis research
Ethyl ester hydrolysis context
Plasma stability assay review
Orthogonal amine-functionalized synthesis
Aliphatic amine selectivity
Reductive amination compatibility
Amide coupling and bioconjugation research
Aliphatic amine reactivity context
Coupling efficiency review
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